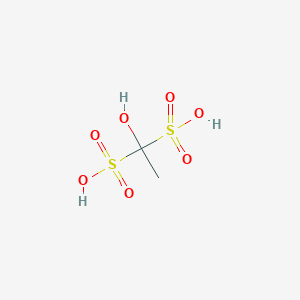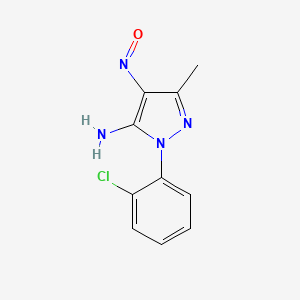
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to the pyrazole ring
準備方法
The synthesis of 1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by nitration to introduce the nitroso group. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistency and efficiency in the production process.
化学反応の分析
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrazoles.
科学的研究の応用
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Overall, the compound’s effects are mediated through a combination of covalent modification and non-covalent interactions with biological macromolecules.
類似化合物との比較
1-(2-Chlorophenyl)-3-methyl-4-nitroso-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-methyl-4-nitro-1H-pyrazol-5-amine: This compound has a nitro group instead of a nitroso group, which can lead to different reactivity and biological activity.
1-(2-Chlorophenyl)-3-methyl-4-amino-1H-pyrazol-5-amine:
1-(2-Chlorophenyl)-3-methyl-4-hydroxy-1H-pyrazol-5-amine: The presence of a hydroxy group can introduce new hydrogen bonding interactions and affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
特性
CAS番号 |
81212-52-4 |
|---|---|
分子式 |
C10H9ClN4O |
分子量 |
236.66 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-methyl-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(14-16)10(12)15(13-6)8-5-3-2-4-7(8)11/h2-5H,12H2,1H3 |
InChIキー |
MHARKQJGYDJIMW-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1N=O)N)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


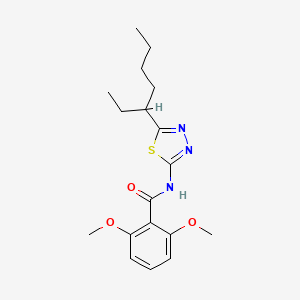

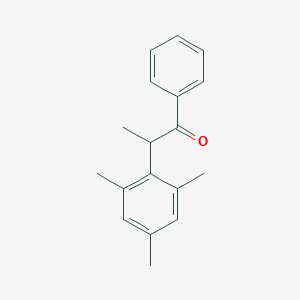
![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)
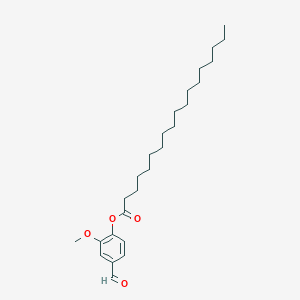
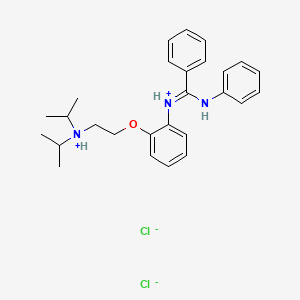
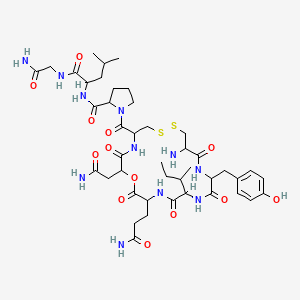
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)
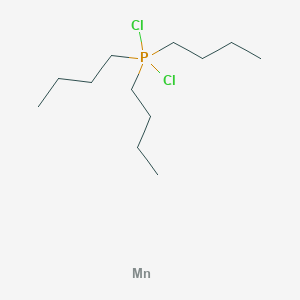

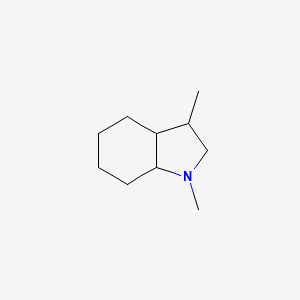
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)
